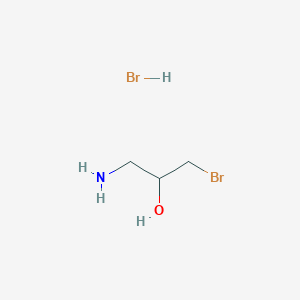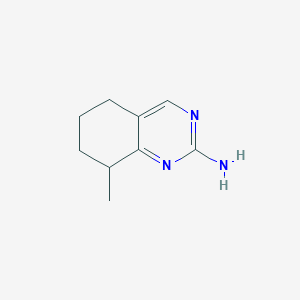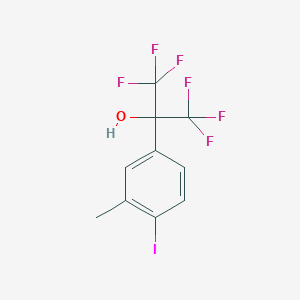
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are an important class of heterocyclic compounds that have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a bromine atom and a methyl group on the phenyl ring, along with the imidazole and methanol functionalities, makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-Bromo-2-methylphenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form the imidazole ring . Industrial production methods often utilize multicomponent reactions, which are efficient and environmentally friendly, to produce highly substituted imidazole derivatives .
Chemical Reactions Analysis
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The presence of the bromine atom and the methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol can be compared with other similar imidazole derivatives, such as:
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-ethylphenyl)imidazole-5-methanol: Similar structure but with an ethyl group instead of a methyl group.
2-(4-Bromo-2-methylphenyl)imidazole-5-ethanol: Similar structure but with an ethanol group instead of methanol. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
[2-(4-bromo-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
MZHGCOSAUIKNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)

![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)








